2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DICHLOROPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and sulfanyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE
- {[6-[(CARBOXYMETHYL)SULFANYL]-5-(2-CHLOROPHENYL)-4-PYRIMIDINYL]SULFANYL}ACETIC ACID
Uniqueness
Compared to similar compounds, 2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DICHLOROPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N3O2S2/c20-11-1-4-14(5-2-11)28-9-13-8-17(26)25-19(23-13)29-10-18(27)24-16-6-3-12(21)7-15(16)22/h1-8H,9-10H2,(H,24,27)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKJLFDYXLSBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.